(2-Benzothiazolyl)-guanidine
Overview
Description
“(2-Benzothiazolyl)-guanidine” is a compound with the molecular formula C8H8N4S . It is also known by other names such as “N-1,3-benzothiazol-2-ylguanidine” and "1-(Benzo[d]Thiazol-2-yl)guanidine" . The compound has a molecular weight of 192.24 g/mol .
Synthesis Analysis
The synthesis of “(2-Benzothiazolyl)-guanidine” and its derivatives has been a subject of research. Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . Many reactions are performed in water as the solvent, making the process much cheaper .Molecular Structure Analysis
The molecular structure of “(2-Benzothiazolyl)-guanidine” contains a total of 22 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 2 primary amines (aliphatic), and 1 Thiazole .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Benzothiazolyl)-guanidine” include its molecular weight, which is 192.24 g/mol . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Scientific Research Applications
Antibacterial and Antitubercular Applications
- Antibacterial and Antitubercular Activities : A study by Bhargava and Choubey (1970) synthesized various N-p-chlorophenyl-N′-2-(substituted) benzothiazolyl-N″-alkyl guanidines and evaluated their antibacterial and antitubercular activities. They found that some of these compounds, including those with a (2-Benzothiazolyl)-guanidine structure, showed effectiveness against bacteria such as B. subtilis, S. aureus, S. typhi., E. coli, and A. tumefaciens, as well as antitubercular activity against M. tuberculosis (H37Rv) (Bhargava & Choubey, 1970).
Neuroprotective Agent Potential
- Neuroprotection in Brain Diseases : Anzini et al. (2010) synthesized a series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, structurally related to riluzole, a neuroprotective drug. These compounds demonstrated significant attenuation of neuronal injury in an in vitro ischemia/reperfusion injury protocol, with certain derivatives showing antioxidant properties and activity on voltage-dependent Na(+) and Ca(2+) currents in neurons (Anzini et al., 2010).
Chemical Reactions and Synthesis
- Synthesis and Reaction Studies : The work by Dolzhenko et al. (2006) explored the reaction of benzothiazolyl-2-guanidines with trichloroacetonitrile, leading to the formation of various compounds, including 2,4-diimino[1,3,5]triazino[2,1-a][1,3]benzothiazoles. These reactions were significant in understanding the chemical properties and potential applications of benzothiazolyl-guanidines (Dolzhenko et al., 2006).
Medicinal Chemistry
- Role in Medicinal Chemistry : Rosales-Hernández et al. (2022) discussed the significance of benzazoles, like 2-guanidinobenzazoles, in medicinal chemistry. These compounds, including (2-Benzothiazolyl)-guanidine, are of interest due to their diverse biological activities and potential therapeutic applications. The review covered various synthetic approaches and pharmacological activities, such as cytotoxicity, cell proliferation inhibition, and angiogenesis (Rosales-Hernández et al., 2022).
Anti-inflammatory and Analgesic Properties
- Anti-inflammatory and Analgesic Activities : Naik and Pandeya (1994) evaluated certain 1-[2-(substituted benzothiazolyl]-1,3-dimethyl-4-aryl guanidines for their anti-inflammatory and analgesic properties. They found that compounds with a p-methoxy group substitution in the aryl ring were most active, showing equivalent potency to standard drugs (Naik & Pandeya, 1994).
Future Directions
The future directions in the research of “(2-Benzothiazolyl)-guanidine” and its derivatives involve the development of new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHWARSFUCGBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180474 | |
Record name | Guanidine, (2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzothiazolyl)-guanidine | |
CAS RN |
2582-07-2 | |
Record name | N-2-Benzothiazolylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2582-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Guanidinobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Benzothiazolyl)-guanidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guanidine, (2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-2-ylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-GUANIDINOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A9FH54B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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